3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

P2X3 antagonist ion channel pharmacology pain research

3-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 690246-31-2, MF: C₁₆H₁₃N₃O₂S, MW: 311.36) is a synthetic small molecule belonging to the 1,2,4-thiadiazole benzamide class. It is structurally characterized by a 3-methoxybenzamide moiety linked via an amide bond to a 3-phenyl-1,2,4-thiadiazole core.

Molecular Formula C16H13N3O2S
Molecular Weight 311.36
CAS No. 690246-31-2
Cat. No. B2548350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
CAS690246-31-2
Molecular FormulaC16H13N3O2S
Molecular Weight311.36
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3
InChIInChI=1S/C16H13N3O2S/c1-21-13-9-5-8-12(10-13)15(20)18-16-17-14(19-22-16)11-6-3-2-4-7-11/h2-10H,1H3,(H,17,18,19,20)
InChIKeyVQXKDAYFGMCNQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes12 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 690246-31-2): A Dual-Activity 1,2,4-Thiadiazole Benzamide for Ion Channel and Receptor Research


3-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 690246-31-2, MF: C₁₆H₁₃N₃O₂S, MW: 311.36) is a synthetic small molecule belonging to the 1,2,4-thiadiazole benzamide class . It is structurally characterized by a 3-methoxybenzamide moiety linked via an amide bond to a 3-phenyl-1,2,4-thiadiazole core. This compound has demonstrated quantifiable antagonist activity at the recombinant rat P2X3 purinoceptor (EC₅₀ = 80 nM) [1] and nanomolar affinity for the peripheral-type benzodiazepine receptor (PBR/TSPO) (IC₅₀ = 19.9 nM) [2], establishing it as a dual-activity probe with documented engagement of two pharmacologically distinct target families.

Why 3-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide Cannot Be Simply Replaced by Other Thiadiazole Benzamides


Substitution within the 1,2,4-thiadiazole benzamide scaffold produces profound shifts in target engagement profiles. The isomeric 4-methoxy analog LUF-5417 (CAS 331472-31-2) acts as an adenosine A₁/A₃ receptor antagonist (Ki = 32 nM at rA₁, 82 nM at hA₃) [1][2], whereas 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide shows no reported adenosine activity and instead engages P2X3 (EC₅₀ = 80 nM) [3] and the peripheral benzodiazepine receptor (IC₅₀ = 19.9 nM) [4]. This positional methoxy isomerism dictates distinct pharmacological fingerprints, making generic substitution between analogs scientifically invalid for target-based assays, selectivity profiling, or structure-activity relationship (SAR) studies. Procurement of the correct regioisomer is therefore essential for experimental reproducibility.

Quantitative Differentiation Evidence for 3-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 690246-31-2)


P2X3 Receptor Antagonist Potency: 80 nM EC₅₀ in Functional Ion Channel Assay vs. Clinical-Stage Comparators

This compound exhibits functional antagonist activity at the recombinant rat P2X3 receptor with an EC₅₀ of 80 nM, measured in a Xenopus oocyte electrophysiology assay [1]. In comparison, the clinical-stage P2X3 antagonist gefapixant (AF-219/MK-7264) has reported IC₅₀ values of approximately 150 nM at recombinant hP2X3 homotrimers [2][3], while A-317491 shows a Ki of 22–92 nM at recombinant P2X3 [4]. The target compound thus demonstrates potency within the range of preclinical and clinical P2X3 tool compounds, with the critical distinction of being a structurally differentiated 1,2,4-thiadiazole benzamide chemotype rather than a diaminopyrimidine (gefapixant class) or non-nucleotide antagonist (A-317491), offering a complementary chemical scaffold for P2X3 target validation studies.

P2X3 antagonist ion channel pharmacology pain research purinergic signaling

Peripheral Benzodiazepine Receptor (PBR/TSPO) Binding Affinity: IC₅₀ = 19.9 nM Demonstrating a Second Pharmacologically Distinct Target Engagement

This compound displaces [³H]-PK 11195 from the peripheral-type benzodiazepine receptor (PBR/TSPO) in rat cerebral cortex membranes with an IC₅₀ of 19.9 nM [1]. By comparison, the classical TSPO ligand PK 11195 itself has a reported Ki of approximately 0.5–5 nM at TSPO [2], while the unsubstituted parent N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CHEMBL165783, CAS 17280-75-0) shows an adenosine A₂A Ki of 4,400 nM [3], indicating that the 3-methoxy substitution redirects target engagement toward TSPO. Notably, the 4-methoxy regioisomer LUF-5417 primarily targets adenosine receptors [4] and lacks documented TSPO activity, further underscoring the distinct pharmacological profile conferred by the 3-methoxy substitution pattern.

TSPO ligand benzodiazepine receptor neuroinflammation PBR binding

Regioisomeric Differentiation: 3-Methoxy vs. 4-Methoxy Substitution Determines Adenosine vs. P2X3/TSPO Target Engagement

The 3-methoxy substitution on the benzamide ring (CAS 690246-31-2) yields P2X3 antagonism (EC₅₀ = 80 nM) [1] and TSPO binding (IC₅₀ = 19.9 nM) [2], whereas the 4-methoxy regioisomer LUF-5417 (CAS 331472-31-2) acts as an adenosine A₁/A₃ antagonist with no reported P2X3 or TSPO activity [3][4]. This positional effect is mechanistically consistent with the adenosine receptor SAR established by van Muijlwijk-Koezen et al. (2001), which demonstrated that substitution at the 2-position of the phenyl ring increases adenosine A₃ affinity, while substitution at the 4-position (para) favors adenosine A₁ binding [3]. The 3-methoxy substitution places the electron-donating group at a meta position, disrupting the electronic requirements for adenosine receptor engagement and instead enabling P2X3 ion channel and TSPO interactions.

regioisomer selectivity structure-activity relationship methoxy positional isomer target engagement profiling

Patent-Cited Scaffold for P2X3/P2X2/3 Antagonist Development Programs

This compound falls within the generic scope of Roche's patent family on thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists (US-20120122886-A1 and related filings) [1][2], which describe compounds useful for treating genitourinary, pain, inflammatory, gastrointestinal, and respiratory diseases. The patent establishes the 1,2,4-thiadiazole benzamide scaffold as a privileged chemotype for P2X3 antagonism, distinct from the diaminopyrimidine scaffold of clinical-stage P2X3 antagonists such as gefapixant (AF-219) and the non-nucleotide scaffold of A-317491 [3]. The target compound's inclusion within this patent family provides structural IP context that may be relevant for medicinal chemistry programs seeking freedom-to-operate assessment around alternative P2X3 chemotypes.

P2X3/P2X2/3 antagonist patent pharmacology pain therapeutics thiadiazole arylamide

Availability and Purity Assessment for Reproducible Research Procurement

This compound (CAS 690246-31-2) is commercially available from ChemDiv (Compound ID: 8013-3261) as part of their screening compound library. In contrast, the 4-methoxy isomer LUF-5417 (CAS 331472-31-2) is also commercially available but targets adenosine receptors , while the parent unsubstituted N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 17280-75-0) is available with a reported purity of ≥95% but shows weak adenosine A₂A affinity (Ki = 4,400 nM) [1]. Researchers must verify CAS number 690246-31-2 specifically at the point of procurement, as vendor catalogs frequently list multiple regioisomers under similar IUPAC names. The molecular formula C₁₆H₁₃N₃O₂S (MW: 311.36) and canonical SMILES (COc1cccc(c1)C(=O)Nc2nc(ns2)c3ccccc3) should be used as secondary identifiers to confirm identity .

research chemical procurement compound quality control purity specification vendor comparison

Recommended Research Application Scenarios for 3-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (CAS 690246-31-2)


P2X3 Purinoceptor Target Validation and Screening Cascade Reference Compound

This compound can serve as a structurally differentiated P2X3 antagonist reference for target validation studies. With an EC₅₀ of 80 nM at recombinant rat P2X3 expressed in Xenopus oocytes [1], it provides a 1,2,4-thiadiazole benzamide chemotype distinct from the diaminopyrimidine class (e.g., gefapixant, RO-4) commonly used in P2X3 research. Its use alongside established P2X3 antagonists can help control for chemotype-specific off-target effects in electrophysiology and calcium flux assays.

Peripheral Benzodiazepine Receptor (TSPO) Ligand Development and Neuroinflammation Research

The compound's TSPO binding affinity (IC₅₀ = 19.9 nM vs. [³H]-PK 11195 in rat cerebral cortex membranes) [2] supports its application as a chemical probe for TSPO pharmacology. It can be employed in competitive binding assays to characterize novel TSPO ligands or as a reference compound in neuroinflammation model studies where TSPO upregulation is a key biomarker.

Structure-Activity Relationship (SAR) Studies of 1,2,4-Thiadiazole Benzamide Regioisomers

The stark pharmacological divergence between the 3-methoxy and 4-methoxy regioisomers (P2X3/TSPO vs. adenosine receptor engagement) [3][4] makes this compound an essential comparator in SAR campaigns. Medicinal chemistry teams investigating methoxy positional effects on target selectivity can use this compound alongside LUF-5417 (CAS 331472-31-2) to systematically map how substitution position dictates receptor family engagement within the 1,2,4-thiadiazole benzamide scaffold.

Dual-Target Polypharmacology Probe for P2X3-TSPO Crosstalk Investigation

Given its documented activity at both P2X3 (EC₅₀ = 80 nM) [1] and TSPO (IC₅₀ = 19.9 nM) [2], this compound represents a rare dual-activity probe within a single chemotype. It may be deployed in exploratory studies investigating potential crosstalk between purinergic P2X3 signaling and TSPO-mediated pathways in pain, inflammation, or neurological disease models, although extensive selectivity profiling against related P2X subtypes and additional receptor panels is recommended prior to such use.

Quote Request

Request a Quote for 3-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.